

Eprodinate Disodium: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: Eprodinate Disodium

Cat. No.: B1671554

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Eprodinate Disodium, also known as NC-503, is an investigational drug developed for the treatment of Amyloid A (AA) amyloidosis, a serious complication of chronic inflammatory diseases. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental data for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Eprodinate Disodium is the disodium salt of 1,3-propanedisulfonic acid.[1][2] It is a small, negatively charged, sulfonated molecule designed to mimic the structure of heparan sulfate.[2][3][4]

Table 1: Chemical Identifiers for **Eprodinate Disodium**

Identifier	Value
IUPAC Name	disodium;propane-1,3-disulfonate
Synonyms	Eprodinate disodium, NC-503, Kiacta, Disodium propane-1,3-disulfonate
CAS Number	36589-58-9
Molecular Formula	C ₃ H ₆ Na ₂ O ₆ S ₂
SMILES	C(CS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+]
InChIKey	DKGJFKPIUSHDIT-UHFFFAOYSA-L

Physicochemical and Pharmacological Properties

Eprodinate Disodium is a white to off-white solid. Its properties are summarized in the table below.

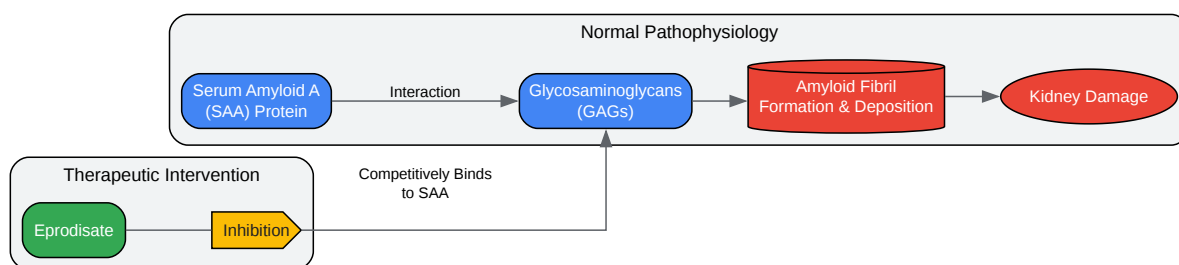
Table 2: Physicochemical and Pharmacological Properties of **Eprodinate Disodium**

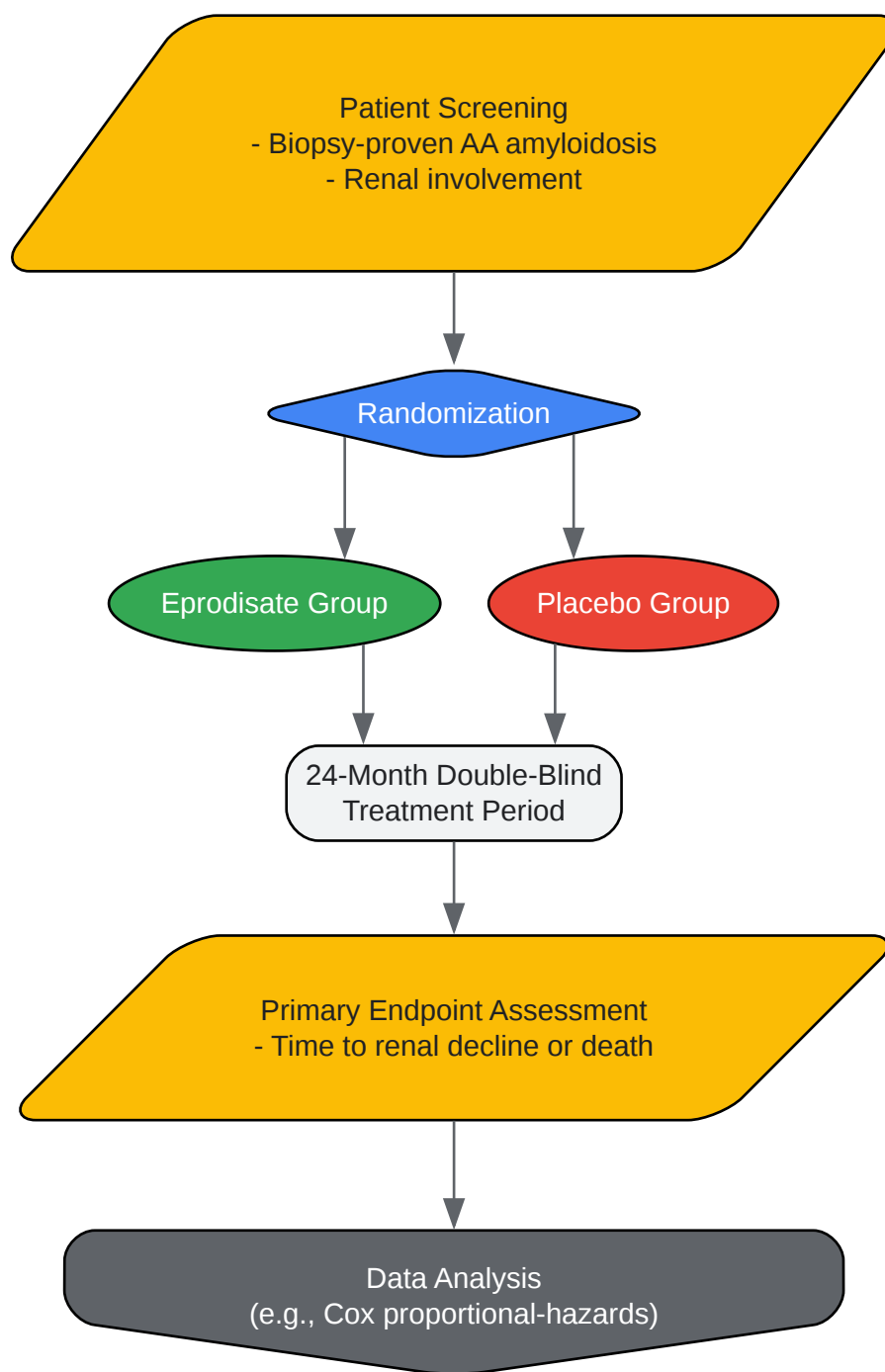
Property	Value
Molecular Weight	248.19 g/mol
Solubility	Water: 10 mM, 49 mg/mL, ≥ 100 mg/mL DMSO: Insoluble
Storage	Powder: -20°C for 3 years In solvent: -80°C for 1 year
Mechanism of Action	Inhibitor of amyloid A (AA) fibrillogenesis
Pharmacokinetics	Bioavailability: Orally bioavailable Protein Binding: Not protein-bound Half-life: ~10-20 hours Excretion: Primarily renal

Mechanism of Action

AA amyloidosis is characterized by the extracellular deposition of amyloid fibrils derived from serum amyloid A (SAA), an acute-phase reactant protein. The formation and stabilization of these amyloid deposits are dependent on the interaction between SAA and glycosaminoglycans (GAGs), such as heparan sulfate.

Eprodisate acts as a competitive inhibitor of this interaction. Due to its structural similarity to heparan sulfate, eprodisate binds to the GAG-binding sites on SAA molecules. This binding disrupts the aggregation of SAA into amyloid fibrils and prevents their deposition in tissues, thereby slowing the progression of renal disease associated with AA amyloidosis.





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- 4. researchgate.net [researchgate.net]
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